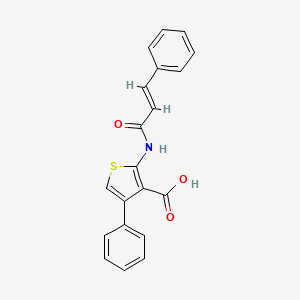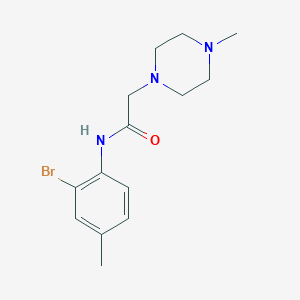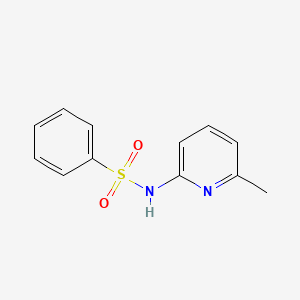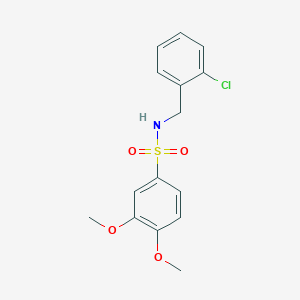
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid, also known as CTPTC, is a chemical compound that has been studied for its potential therapeutic applications. CTPTC belongs to the class of thiophene carboxylic acids and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is not fully understood. However, studies have suggested that 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid may act as a histone deacetylase inhibitor, which can lead to changes in gene expression. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is that it has been synthesized using various methods with high yields. This allows for easy access to 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid for research purposes. However, one limitation of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in animal models of cancer and inflammation. Additionally, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid could be used as a lead compound for the development of new anticancer and anti-inflammatory drugs.
Conclusion:
In conclusion, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is a chemical compound that has been studied for its potential therapeutic applications. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been synthesized using various methods, and its mechanism of action is not fully understood. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to have anticancer and anti-inflammatory properties, and its effects have been studied in vitro. Future research on 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid could lead to the development of new drugs for the treatment of cancer and inflammation.
合成方法
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been synthesized using different methods, including the Knoevenagel reaction and the Suzuki-Miyaura coupling reaction. The Knoevenagel reaction involves the reaction between an aldehyde or ketone and a malonic acid derivative in the presence of a base. The Suzuki-Miyaura coupling reaction involves the reaction between an arylboronic acid and an aryl halide in the presence of a palladium catalyst. Both methods have been used to synthesize 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid with high yields.
科学研究应用
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been studied for its potential therapeutic applications, including its anticancer and anti-inflammatory properties. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-17(12-11-14-7-3-1-4-8-14)21-19-18(20(23)24)16(13-25-19)15-9-5-2-6-10-15/h1-13H,(H,21,22)(H,23,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMPNGHYYLKTD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)

![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)


![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)